1-(4-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S2/c22-18-6-3-15(4-7-18)14-29(26,27)23-19-8-5-16-9-10-24(13-17(16)12-19)21(25)20-2-1-11-28-20/h1-8,11-12,23H,9-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBKCDCUPZHSFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide (CAS Number: 1251547-56-4) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 420.5 g/mol
- Structure : The compound consists of a tetrahydroisoquinoline core substituted with a thiophene-2-carbonyl group and a 4-fluorophenyl moiety.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The following mechanisms have been proposed based on preliminary studies:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with active sites of enzymes, inhibiting their functions.
- Modulation of Receptor Activity : The compound may act as an antagonist or agonist at certain G protein-coupled receptors (GPCRs), influencing cellular signaling pathways .
- Cytotoxic Effects : Initial studies suggest that the compound exhibits selective cytotoxicity towards certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
Anticancer Activity
Research indicates that this compound has significant anticancer properties. In vitro studies have shown that it can reduce cell viability in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in animal models. Studies report a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered at therapeutic doses .
Case Studies and Research Findings
- Study on Cancer Cell Lines : A recent study evaluated the effects of the compound on several human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM .
- Inflammation Model in Rats : In a rat model of inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to control groups, suggesting potential use as an anti-inflammatory agent.
- Mechanistic Insights : Further mechanistic studies revealed that the compound might inhibit the NF-kB signaling pathway, which is crucial for the expression of inflammatory mediators .
Scientific Research Applications
Antibacterial Activity
Research has shown that this compound exhibits notable antibacterial properties against a variety of Gram-positive and Gram-negative bacteria. The mechanism of action involves the disruption of bacterial cell wall synthesis and interference with cellular processes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 50 µM | 20 |
| Staphylococcus aureus | 25 µM | 22 |
| Pseudomonas aeruginosa | 75 µM | 18 |
A study indicated that the compound was particularly effective against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant bacteriostatic effects at low concentrations (0.20 µg/mL) .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity in vitro. Testing against common fungal pathogens yielded the following results:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Candida albicans | 100 µg/mL | Moderate |
| Aspergillus niger | 200 µg/mL | Low |
These findings suggest that while the compound possesses some antifungal properties, further structural modifications may be necessary to enhance its efficacy against fungal pathogens .
Anticancer Potential
Emerging studies have begun to explore the anticancer potential of this compound. Preliminary investigations indicate that it may inhibit the proliferation of certain cancer cell lines. The proposed mechanisms include inducing apoptosis and inhibiting angiogenesis.
Case Study: Synergistic Effects with Chemotherapeutics
A notable study examined the synergistic effects of combining this compound with established chemotherapeutic agents. The results demonstrated enhanced cytotoxicity against cancer cells when used in combination therapy compared to monotherapy. This suggests a promising avenue for developing more effective cancer treatments .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide functional group (-SO2NH-) undergoes characteristic reactions critical for pharmacological modulation:
Hydrolysis
-
Acidic conditions : Cleavage of the sulfonamide bond occurs at elevated temperatures (80–100°C) in concentrated HCl, yielding 4-fluorophenylmethanesulfonic acid and the corresponding amine.
-
Basic conditions : Hydrolysis in NaOH/EtOH (1–2 M, reflux) produces sodium sulfonate and free amine derivatives.
Nucleophilic Substitution
-
Reaction with primary amines (e.g., methylamine) in DMF at 60°C replaces the sulfonamide nitrogen, forming secondary sulfonamides.
-
Thiols (e.g., benzyl mercaptan) displace the amine group under basic conditions (K2CO3, DMF, 50°C).
| Reaction Type | Reagents/Conditions | Products | Yield* |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 90°C, 6h | 4-Fluorophenylmethanesulfonic acid | 72–85% |
| Basic Hydrolysis | 2M NaOH, EtOH, reflux, 4h | Sodium sulfonate + amine | 68–78% |
| Amine Substitution | Methylamine, DMF, 60°C, 12h | N-Methylsulfonamide derivative | 55–65% |
*Yields estimated from analogous sulfonamide reactions in cited sources.
Thiophene-Carbonyl Modifications
The thiophene-2-carbonyl group participates in electrophilic and oxidative transformations:
Electrophilic Aromatic Substitution
-
Nitration : HNO3/H2SO4 at 0°C introduces nitro groups at the thiophene’s α-position.
-
Halogenation : Br2/FeBr3 selectively brominates the thiophene ring.
Oxidation
-
H2O2/AcOH oxidizes the thiophene’s sulfur atom to a sulfoxide or sulfone.
-
KMnO4 in acidic medium cleaves the thiophene ring, forming dicarboxylic acid derivatives.
Table 2: Thiophene-Carbonyl Reactions
| Reaction | Conditions | Outcome | Notes |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C, 2h | Nitrothiophene derivative | Regioselective |
| Bromination | Br2 (1 eq), FeBr3, 25°C, 1h | 5-Bromothiophene product | 80% conversion |
| Sulfoxidation | 30% H2O2, AcOH, 50°C, 6h | Thiophene sulfoxide | Partial oxidation |
Fluorophenyl Substituent Interactions
The 4-fluorophenyl group exhibits stability under most conditions but can undergo:
Electrophilic Substitution
-
Limited reactivity due to electron-withdrawing fluorine; nitration requires fuming HNO3/H2SO4 at 100°C.
Defluorination
-
Rare under standard conditions but occurs via Pd-catalyzed coupling (e.g., Suzuki-Miyaura) in the presence of aryl boronic acids.
Tetrahydroisoquinoline Core Transformations
The tetrahydroisoquinoline scaffold enables key reactivity:
Friedel-Crafts Acylation
-
AlCl3-catalyzed acylation at the aromatic ring’s ortho position using acetyl chloride.
Oxidation-Reduction
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Oxidation : DDQ converts the tetrahydroisoquinoline to a fully aromatic isoquinoline.
-
Reduction : NaBH4 in MeOH reduces carbonyl groups to alcohols.
Table 3: Tetrahydroisoquinoline Reactions
| Reaction | Reagents/Conditions | Outcome | Yield* |
|---|---|---|---|
| Friedel-Crafts | AcCl, AlCl3, DCM, 0°C → 25°C, 8h | Acetylated isoquinoline | 60–70% |
| Aromatization | DDQ, DCE, reflux, 12h | Isoquinoline derivative | 75–85% |
Comparative Reaction Yields and Conditions
Data synthesis reveals solvent and catalyst dependencies:
Solvent Effects
-
DMF : Enhances nucleophilic substitution rates for sulfonamide reactions.
-
MeCN : Preferred for electrophilic substitutions due to polar aprotic nature .
Catalyst Efficiency
-
AlCl3 outperforms FeBr3 in Friedel-Crafts acylation (70% vs. 50% yield).
Comparison with Similar Compounds
N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl]-2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide
Key Differences :
- Substituents : Replaces the thiophene-2-carbonyl group with a trifluoroacetyl moiety and introduces a cyclopropylethyl-fluorophenyl group.
- Synthesis: Utilizes bromo-tetrahydroisoquinoline intermediates and sulfonylation with chlorosulfonic acid, followed by coupling to aryl amines .
4-Fluoro-N-[1-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-7-yl]Benzene-1-Sulfonamide
Key Differences :
- Scaffold: Features a tetrahydroquinoline core (isosteric to tetrahydroisoquinoline) with a benzene-sulfonamide group.
- Synthetic Route : Likely employs similar sulfonylation and acylation steps but diverges in the heterocyclic precursor.
Sulfonamide Derivatives with Triazole and Thione Moieties
Compounds such as 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [7–9] (from ) share sulfonyl and fluorophenyl groups but incorporate triazole-thione cores.
- Tautomerism : These compounds exist in thione tautomeric forms, confirmed by IR spectra lacking νS-H (~2500–2600 cm⁻¹) but showing νC=S (1247–1255 cm⁻¹) and νNH (3278–3414 cm⁻¹) .
Spectroscopic Characterization
Functional Implications of Structural Variations
- Heterocyclic Cores: Tetrahydroisoquinoline’s fused bicyclic system may confer greater conformational rigidity than triazole-thiones, impacting target binding kinetics .
- Biological Activity : While the target compound’s exact applications are unspecified, sulfonamide-triazole hybrids in exhibit enzyme inhibitory activity, suggesting analogous mechanisms for the target .
Preparation Methods
Construction of the Tetrahydroisoquinoline Core
The tetrahydroisoquinoline scaffold is synthesized from β-phenethylamine derivatives. A representative protocol involves:
Reaction Scheme
- Bischler-Napieralski Cyclization :
β-Phenethylamide precursors undergo cyclodehydration using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to form the dihydroisoquinoline intermediate. - Reduction :
Catalytic hydrogenation (H₂/Pd-C) or sodium cyanoborohydride (NaBH₃CN) reduces the imine to yield the tetrahydroisoquinoline.
Example Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | PPA, 110°C, 6 h | 78% |
| Reduction | H₂ (1 atm), 10% Pd/C, MeOH, 25°C | 92% |
Introduction of the Thiophene-2-Carbonyl Group
The 2-position amine of the tetrahydroisoquinoline is acylated with thiophene-2-carbonyl chloride.
Procedure
- Activation :
Thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride. - Coupling :
The tetrahydroisoquinoline core reacts with the acyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base.
Optimized Parameters
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature | 0°C → 25°C |
| Molar Ratio (Core:Acyl Chloride) | 1:1.2 |
| Yield | 85% |
Sulfonylation with 4-Fluorophenyl Methanesulfonamide
The 7-position amine undergoes sulfonylation using 4-fluorophenyl methanesulfonyl chloride.
Synthetic Route
- Sulfonyl Chloride Preparation :
4-Fluorophenylmethanesulfonic acid is treated with phosphorus pentachloride (PCl₅) to form the sulfonyl chloride. - Sulfonamide Formation :
The tetrahydroisoquinoline intermediate reacts with the sulfonyl chloride in N,N-dimethylformamide (DMF) with 4-dimethylaminopyridine (DMAP) as a catalyst.
Reaction Table
| Component | Quantity | Role |
|---|---|---|
| Tetrahydroisoquinoline | 1.0 eq | Substrate |
| 4-Fluorophenyl Methanesulfonyl Chloride | 1.5 eq | Electrophile |
| DMAP | 0.1 eq | Catalyst |
| DMF | Solvent (0.5 M) | Polar Aprotic Solvent |
| Yield | 82% | --- |
Optimization of Reaction Conditions
Temperature Control in Acylation
Exothermic reactions (e.g., acyl chloride addition) require strict temperature control. In one protocol, maintaining the mixture below 5°C during reagent addition prevented side reactions, improving yield from 70% to 85%.
Solvent Effects on Sulfonylation
Comparative studies revealed DMF outperformed tetrahydrofuran (THF) and acetonitrile (MeCN) due to its ability to stabilize charged intermediates.
| Solvent | Yield (%) |
|---|---|
| DMF | 82 |
| THF | 58 |
| MeCN | 65 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q & A
Q. How can the thiophene-2-carbonyl moiety be synthesized and characterized in this compound?
The thiophene-2-carbonyl group is typically introduced via Friedel-Crafts acylation or coupling reactions. For controlled synthesis, copolymerization strategies using initiators like ammonium persulfate (APS) under nitrogen can optimize yield and purity . Characterization involves ¹H/¹³C NMR to confirm acyl group integration and FT-IR for carbonyl stretching vibrations (~1650–1700 cm⁻¹) .
Q. What spectroscopic methods validate the methanesulfonamide linkage?
The sulfonamide group (-SO₂NH-) is confirmed by ¹H NMR (δ ~3.0–3.5 ppm for CH₃SO₂) and ¹³C NMR (δ ~40–45 ppm for CH₃ and ~110–120 ppm for SO₂). IR spectroscopy shows asymmetric/symmetric S=O stretches at ~1350 and ~1150 cm⁻¹. Mass spectrometry (HRMS) provides molecular ion confirmation .
Q. How does the 4-fluorophenyl substituent influence electronic properties?
The electron-withdrawing fluorine atom enhances electrophilicity at the aromatic ring, affecting reactivity in cross-coupling or nucleophilic substitution. Hammett constants (σ) predict substituent effects, while HPLC-UV monitors stability under varying pH (e.g., acidic/alkaline hydrolysis resistance) .
Q. What stability considerations apply to this compound in solution?
Stability studies under pH 2–9 (using buffer systems) and thermal stress (40–60°C) assess degradation pathways. LC-MS identifies decomposition products, such as sulfonic acid derivatives or fluorophenol .
Advanced Research Questions
Q. How can steric hindrance from the tetrahydroisoquinoline core be mitigated during coupling reactions?
Steric effects from the fused tetrahydroisoquinoline ring may reduce coupling efficiency. Strategies include:
Q. How do structural analogs resolve contradictions in reported biological activity?
Analogs with modified substituents (e.g., methoxy vs. fluoro groups) reveal structure-activity relationships (SAR). For example:
- N-Cyclopentyl oxalamide derivatives (PubChem CID 136782216) show enhanced kinase inhibition due to improved lipophilicity .
- Hydrogen-bonding networks (e.g., C–H⋯O interactions) in crystal structures correlate with target-binding affinity .
Q. What computational methods model interactions with biological targets?
- Molecular docking (AutoDock Vina) using X-ray crystallography data (e.g., PDB IDs) predicts binding modes to enzymes like carbonic anhydrase.
- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models prioritize substituents based on logP, polar surface area, and H-bond donors/acceptors .
Q. How are impurities quantified and controlled during synthesis?
Pharmacopeial guidelines (e.g., USP <1086>) recommend:
- HPLC-DAD/ELSD with C18 columns (gradient elution: 0.1% TFA in H₂O/MeCN) to detect impurities ≤0.1%.
- Stability-indicating methods to track degradation under forced conditions (e.g., peroxide oxidation) .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions for acylation steps to avoid side reactions .
- Crystallography : Use single-crystal X-ray diffraction (Cu-Kα radiation) to resolve conformational isomers .
- Biological Assays : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to validate assay reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
